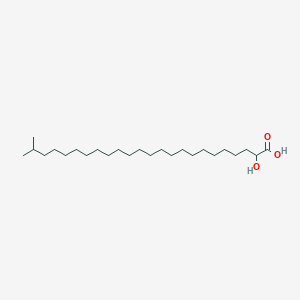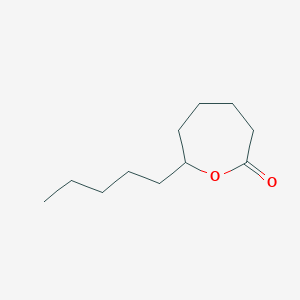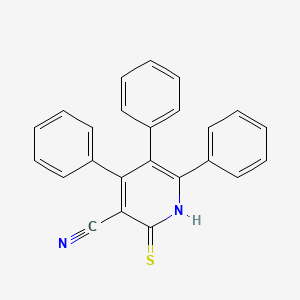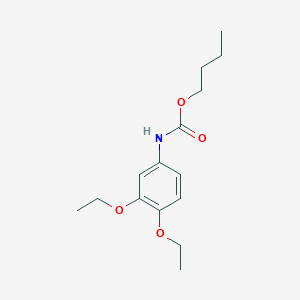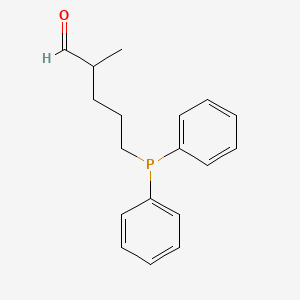![molecular formula C11H25O3PS2 B14300678 Dipropyl [bis(ethylsulfanyl)methyl]phosphonate CAS No. 116089-70-4](/img/structure/B14300678.png)
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two propyl groups and a bis(ethylsulfanyl)methyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [bis(ethylsulfanyl)methyl]phosphonate typically involves the reaction of a phosphonic acid derivative with appropriate alkylating agents. One common method includes the use of triethylamine as a base and alkyl halides as alkylating agents under microwave-assisted conditions. This method allows for efficient and selective transformations, often resulting in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The alkyl groups attached to the phosphonate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar structural features but different alkyl groups.
Ethyl methylphosphonate: Another phosphonate derivative with distinct alkyl substituents.
Uniqueness
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is unique due to the presence of the bis(ethylsulfanyl)methyl moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
| 116089-70-4 | |
分子式 |
C11H25O3PS2 |
分子量 |
300.4 g/mol |
IUPAC名 |
1-[bis(ethylsulfanyl)methyl-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C11H25O3PS2/c1-5-9-13-15(12,14-10-6-2)11(16-7-3)17-8-4/h11H,5-10H2,1-4H3 |
InChIキー |
XTIYSXQOEDBOGI-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(C(SCC)SCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/no-structure.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)

